molecular formula C13H17N3 B14336597 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole CAS No. 108796-97-0

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole

Cat. No.: B14336597
CAS No.: 108796-97-0
M. Wt: 215.29 g/mol
InChI Key: FDMPLCLPGYUBGT-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole is a heterocyclic compound that features both an imidazole and an indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole typically involves the formation of the imidazole ring followed by the construction of the indole moiety. One common method involves the reaction of an appropriate precursor with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA), leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the imidazole or indole rings .

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole is unique due to its combination of an imidazole and an indole ring, which provides distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields of research and industry .

Properties

CAS No.

108796-97-0

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydroindole

InChI

InChI=1S/C13H17N3/c1-2-16-11-6-4-3-5-10(11)9-12(16)13-14-7-8-15-13/h3-6,12H,2,7-9H2,1H3,(H,14,15)

InChI Key

FDMPLCLPGYUBGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CC2=CC=CC=C21)C3=NCCN3

Origin of Product

United States

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